molecular formula C13H21N3S2 B130018 Vedaclidine CAS No. 141593-42-2

Vedaclidine

Cat. No. B130018
M. Wt: 283.5 g/mol
InChI Key: WZZPXVURFDJHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vedaclidine is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in the field of neuroscience. Vedaclidine has been found to have a unique mechanism of action and can produce a variety of biochemical and physiological effects.

Scientific Research Applications

Vedaclidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to have neuroprotective properties and can prevent neuronal damage caused by various insults such as ischemia, hypoxia, and excitotoxicity. Additionally, vedaclidine has been found to be effective in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

Vedaclidine acts as a non-competitive antagonist of the Vedaclidine receptor by binding to the receptor's ion channel and blocking the flow of calcium ions. This leads to a decrease in the excitatory neurotransmitter release and prevents the overstimulation of neurons, which can cause neuronal damage.

Biochemical And Physiological Effects

Vedaclidine has been found to produce a variety of biochemical and physiological effects. It can increase the release of acetylcholine and dopamine, which are important neurotransmitters involved in various cognitive processes. Additionally, vedaclidine can increase cerebral blood flow and oxygen consumption, which can improve brain function.

Advantages And Limitations For Lab Experiments

One advantage of using vedaclidine in lab experiments is its potency and selectivity for the Vedaclidine receptor. This allows researchers to study the specific effects of Vedaclidine receptor blockade without affecting other receptors. However, vedaclidine has a short half-life and can rapidly metabolize in the body, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the study of vedaclidine. One direction is to further investigate its neuroprotective properties and potential applications in the treatment of neurological disorders. Additionally, researchers can study the effects of vedaclidine on other neurotransmitter systems and its potential interactions with other drugs. Finally, the development of new analogs of vedaclidine with improved pharmacokinetic properties can lead to the discovery of more effective treatments for neurological disorders.
Conclusion:
In conclusion, vedaclidine is a potent and selective non-competitive antagonist of the Vedaclidine receptor that has potential applications in the field of neuroscience. It has a unique mechanism of action and can produce a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, the study of vedaclidine has provided valuable insights into the role of the Vedaclidine receptor in various neurological disorders. Further research into vedaclidine and its analogs can lead to the development of more effective treatments for these disorders.

Synthesis Methods

Vedaclidine can be synthesized by the reaction of 1-methyl-4-piperidone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure vedaclidine.

properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-butylsulfanyl-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPXVURFDJHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vedaclidine

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